

An In-depth Technical Guide to Pentahydroxychalcones: Structure, Stereochemistry, and Synthesis

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Compound of Interest

Compound Name: 2,2',4,4',6'-Pentahydroxychalcone

Cat. No.: B10841250

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An important clarification regarding the nomenclature: The initial request for information on "2,2',4,4',6'-Pentahydroxychalcone" refers to a molecular structure that is highly improbable within the standard chemical framework of chalcones. The numbering system for chalcones designates the A-ring (derived from acetophenone) with primed numbers (2' to 6') and the B-ring (from benzaldehyde) with unprimed numbers (2 to 6). A "2,2" substitution pattern on the core structure is therefore not feasible. It is concluded that the query likely contains a typographical error. This guide will focus on two common and well-documented isomers of pentahydroxychalcone: 2',3,4,4',6'-Pentahydroxychalcone and 2',4',6',3,4-Pentahydroxychalcone. These compounds are of significant interest to researchers for their biological activities.

2',4',6',3,4-Pentahydroxychalcone

Also known as Eriodictyol chalcone, this compound is a natural flavonoid with notable antioxidant and anti-inflammatory properties.

Structure and Stereochemistry

The structure of 2',4',6',3,4-Pentahydroxychalcone is characterized by a three-carbon α , β -unsaturated carbonyl system linking two phenyl rings. The A-ring is a phloroglucinol (1,3,5-trihydroxybenzene) moiety, while the B-ring is a catechol (3,4-dihydroxybenzene) group.



- Molecular Formula: C₁₅H₁₂O₆[1][2]
- Molecular Weight: 288.25 g/mol [1][2]
- IUPAC Name: (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one[3]
- Stereochemistry: The presence of the double bond in the enone bridge allows for E/Z isomerism. The trans or (E)-isomer is generally more stable and more commonly described in the literature. The molecule is achiral.[2]

Quantitative Data

The following tables summarize key quantitative data for the characterization of 2',4',6',3,4-Pentahydroxychalcone.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C15H12O6	[1][2]
Molecular Weight	288.25 g/mol	[1][2]
Boiling Point	595.90 °C	[2]
Appearance	Yellow crystalline powder	[4]

Table 2: Spectroscopic Data



Technique	Key Data Points	Reference
¹ H NMR	The vinylic protons (H-α and H-β) typically appear as doublets with a coupling constant (J) of around 15-16 Hz, confirming the (E)-configuration. Aromatic protons appear in the range of 6.0-7.5 ppm. The phenolic hydroxyl protons are often observed as broad singlets.	[5]
¹³ C NMR	The carbonyl carbon (C=O) signal is typically found in the range of δ 186-197 ppm. The α - and β -carbons of the enone system appear at approximately δ 116-128 and δ 137-145 ppm, respectively.	[5]
Mass Spec. (MS)	[M+H]+: m/z 289.0707. Key fragment ions often correspond to the cleavage of the chalcone backbone, yielding ions related to the A-and B-rings. Common fragments include m/z 163, 153, and 271.	[3]
[M-H] ⁻ : m/z 287.0561.	[3]	

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation:

This is the most common method for synthesizing chalcones. It involves the base- or acid-catalyzed condensation of an acetophenone derivative with a benzaldehyde derivative.

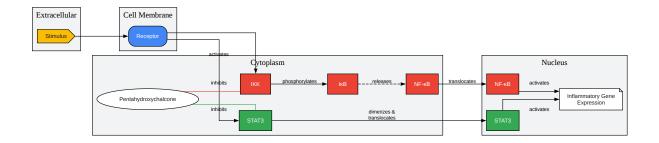


- Reactants: 2',4',6'-Trihydroxyacetophenone (from phloroglucinol) and 3,4-Dihydroxybenzaldehyde (protocatechualdehyde).
- Detailed Protocol (Acid-Catalyzed):
 - Dissolve 8.4 g (0.05 mol) of dry phloroacetophenone and 7.5 g (0.05 mol) of 3,4dihydroxy-benzaldehyde in 50 cc of acetic acid in an Erlenmeyer flask equipped with a stirrer.
 - Add 3 cc of concentrated hydrochloric acid to the mixture. An intense color will form, followed by complete dissolution.
 - Allow the solution to stand at room temperature.
 - Precipitate the product by pouring the reaction mixture into 500 cc of cold water.
 - Collect the precipitate by filtration, wash thoroughly with water, and dry in the presence of potassium hydroxide.

Signaling Pathways

Chalcones are known to modulate various signaling pathways, often due to their antioxidant and anti-inflammatory properties. While specific data for this exact isomer is limited, chalcones, in general, have been shown to interact with pathways such as NF-kB and STAT3.





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Caption: General inhibitory action of chalcones on NF-kB and STAT3 signaling pathways.

2',3,4,4',6'-Pentahydroxychalcone

This isomer is also a naturally occurring flavonoid and has been the subject of chemical and biological studies.

Structure and Stereochemistry

The core structure is similar to its isomer, but with a different hydroxylation pattern on the B-ring.

- Molecular Formula: C₁₅H₁₂O₆[7][8]
- Molecular Weight: 288.25 g/mol [7][8]
- IUPAC Name: (E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4,6-tetrahydroxyphenyl)prop-2-en-1-one (Note: IUPAC name can vary based on numbering preferences, the structure remains the same).



• Stereochemistry: Similar to its isomer, it exists as (E) and (Z)-isomers, with the (E)-isomer being more prevalent. It is also an achiral molecule.

Quantitative Data

Table 3: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C15H12O6	[7][8]
Molecular Weight	288.25 g/mol	[7][8]
Melting Point	262-264 °C	[8]
Appearance	Yellow flakes	[8]

Table 4: Spectroscopic Data

Technique	Key Data Points	Reference
¹³ C NMR	The ketone carbonyl (C=O) appears at δ 192.5 ppm.	[8]
Mass Spec. (EI-MS)	[M]+: m/z 288.	[8]
UV-Vis	λmax at 225, 287, and 330 nm.	[8]

Experimental Protocols

Synthesis via Protected Intermediates:

Due to the reactivity of the multiple hydroxyl groups, synthesis may involve protection-deprotection steps.

- Reactants: A protected form of 2',3,4',6'-tetrahydroxyacetophenone and 3,4dihydroxybenzaldehyde.
- Detailed Protocol (example with methoxymethyl ether protection):

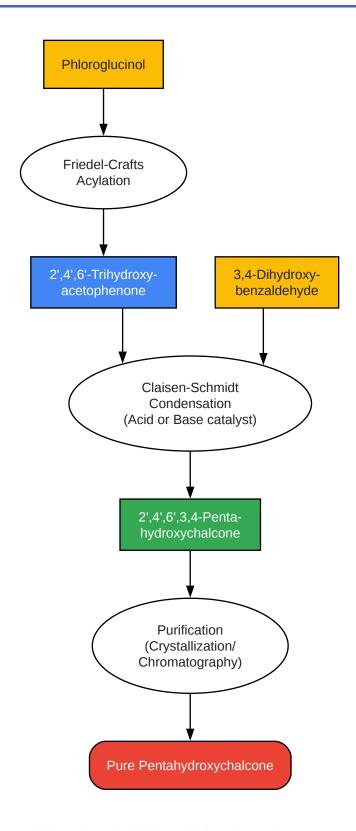


- Synthesize 2'-hydroxy-3,4,4',6'-tetrakis(methoxymethoxy)chalcone from the corresponding protected acetophenone and benzaldehyde.
- To 5.19 g of the protected chalcone, add 20 ml of methanol to form a suspension.
- Add 40 ml of a hydrochloric acid/methanol reagent to the suspension.
- Stir the mixture at 60°C for 15 minutes to effect deprotection.
- Isolate and purify the resulting 2',3,4,4',6'-pentahydroxychalcone.[9]

Synthesis Workflow

The general synthesis of pentahydroxychalcones can be visualized as a two-step process involving the preparation of the acetophenone precursor followed by the Claisen-Schmidt condensation.





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Caption: A generalized workflow for the synthesis of pentahydroxychalcones.



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